molecular formula C17H22N2O5 B11471604 (2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one

(2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one

Cat. No.: B11471604
M. Wt: 334.4 g/mol
InChI Key: WRHSDRMDRIGJFW-SNAWJCMRSA-N
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Description

(2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of the benzodioxole moiety and the piperazine ring in its structure suggests potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one can be achieved through a multi-step process:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized by the condensation of catechol with formaldehyde under acidic conditions.

    Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by the reaction of ethylenediamine with 1,4-dichlorobutane.

    Coupling of the Benzodioxole and Piperazine Moieties: The final coupling step involves the reaction of the benzodioxole derivative with the piperazine derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules with potential biological activities.

Biology

    Enzyme Inhibition Studies: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Pharmacological Research: Due to its structural features, the compound may exhibit various pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

    Material Science: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The benzodioxole moiety may interact with aromatic residues in the active site of enzymes, while the piperazine ring may enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-en-1-one: Lacks the piperazine ring but has a similar benzodioxole structure.

    (2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-ol: Similar structure but with an alcohol group instead of a ketone.

Uniqueness

The presence of both the benzodioxole moiety and the piperazine ring in (2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one makes it unique compared to other similar compounds

Properties

Molecular Formula

C17H22N2O5

Molecular Weight

334.4 g/mol

IUPAC Name

(E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C17H22N2O5/c1-18-6-8-19(9-7-18)14(20)5-4-12-10-13(21-2)16-17(15(12)22-3)24-11-23-16/h4-5,10H,6-9,11H2,1-3H3/b5-4+

InChI Key

WRHSDRMDRIGJFW-SNAWJCMRSA-N

Isomeric SMILES

CN1CCN(CC1)C(=O)/C=C/C2=CC(=C3C(=C2OC)OCO3)OC

Canonical SMILES

CN1CCN(CC1)C(=O)C=CC2=CC(=C3C(=C2OC)OCO3)OC

Origin of Product

United States

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